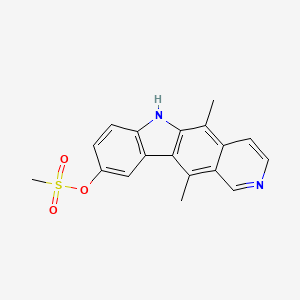
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[4,3-b]carbazole core, which is a fused ring system that includes both pyridine and carbazole moieties. The presence of methanesulphonate as a functional group further enhances its reactivity and potential utility in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate typically involves multi-step organic reactions One common approach is to start with the synthesis of the pyrido[4,3-b]carbazole core, which can be achieved through cyclization reactions involving appropriate precursors
The final step involves the sulfonation of the 9-position of the pyrido[4,3-b]carbazole core with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The methanesulphonate group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield fully or partially reduced products. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,11-Dimethyl-6H-pyrido(4,3-b)carbazole: Lacks the methanesulphonate group but shares the same core structure.
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-2-ium: A cationic derivative with different chemical properties.
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-10-ol: Contains a hydroxyl group at the 10-position instead of the methanesulphonate group.
Uniqueness
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate is unique due to the presence of the methanesulphonate group, which imparts distinct chemical reactivity and potential applications. This functional group enhances the compound’s solubility, stability, and ability to participate in various chemical reactions, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
94944-78-2 |
|---|---|
Molekularformel |
C18H16N2O3S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-yl) methanesulfonate |
InChI |
InChI=1S/C18H16N2O3S/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(23-24(3,21)22)4-5-16(14)20-18/h4-9,20H,1-3H3 |
InChI-Schlüssel |
DYCGGXLDHJHKRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


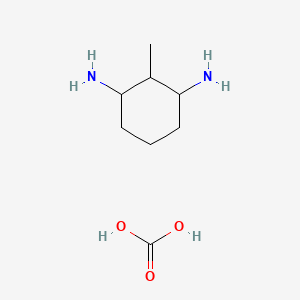

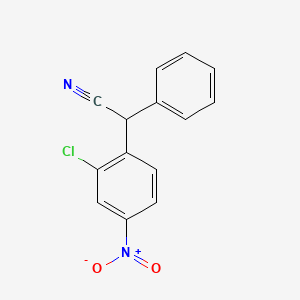
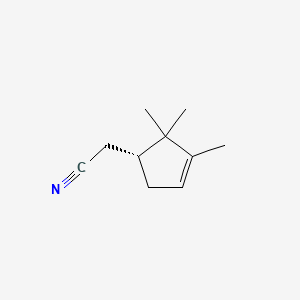
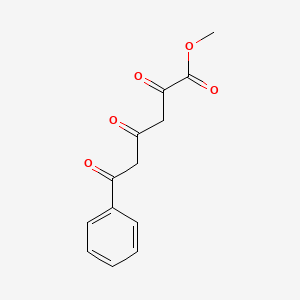
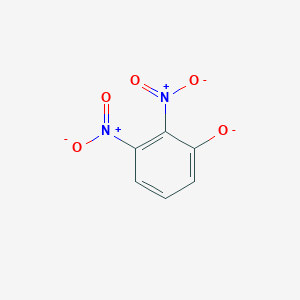
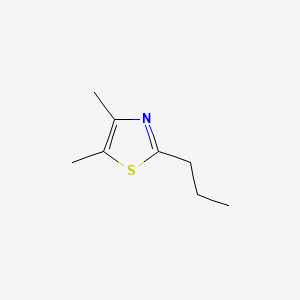
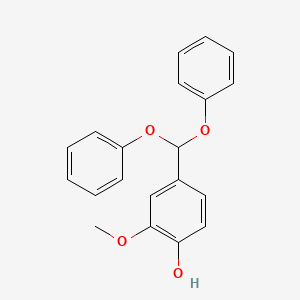
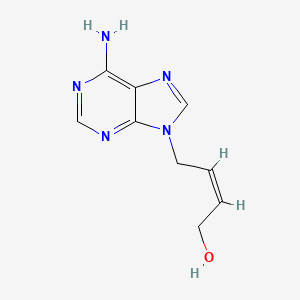

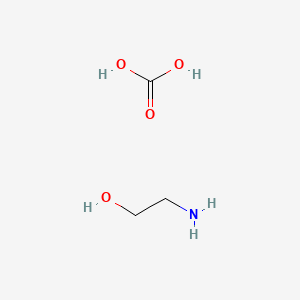

![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

